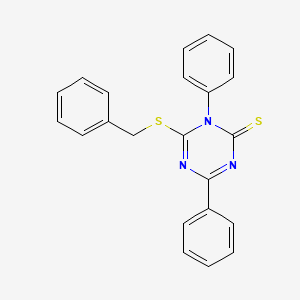![molecular formula C10H13NS B14681485 2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline CAS No. 37845-59-3](/img/structure/B14681485.png)
2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline is an organic compound with the molecular formula C10H13NS It is characterized by the presence of an aniline group substituted with a 2-methylprop-2-en-1-yl sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline typically involves the reaction of 2-methylprop-2-en-1-thiol with aniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, temperature range of 0-25°C.
Reduction: Lithium aluminum hydride, ether as solvent, temperature range of 0-25°C.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, solvents like acetic acid or dichloromethane, temperature range of 0-50°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Nitroanilines, halogenated anilines.
Aplicaciones Científicas De Investigación
2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It is used in the development of bioactive compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the manufacture of specialty chemicals, including polymers and resins, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid: Similar in structure but contains an additional carboxylic acid group.
Isophthalic acid, 2-methylprop-2-en-1-yl pentadecyl ester: Contains a similar 2-methylprop-2-en-1-yl group but differs in the ester linkage and overall structure.
Uniqueness
2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline is unique due to its specific combination of an aniline group with a 2-methylprop-2-en-1-yl sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
37845-59-3 |
|---|---|
Fórmula molecular |
C10H13NS |
Peso molecular |
179.28 g/mol |
Nombre IUPAC |
2-(2-methylprop-2-enylsulfanyl)aniline |
InChI |
InChI=1S/C10H13NS/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6H,1,7,11H2,2H3 |
Clave InChI |
ZOZTYIQLXZTSDR-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CSC1=CC=CC=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




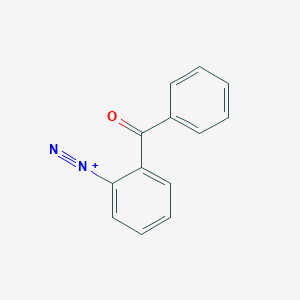
![4-{(E)-[(4-Octylphenyl)imino]methyl}benzonitrile](/img/structure/B14681419.png)
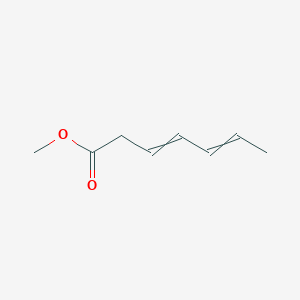

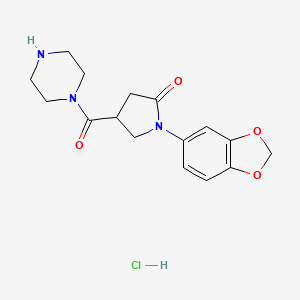


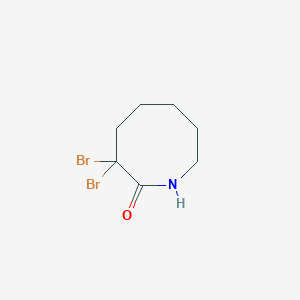

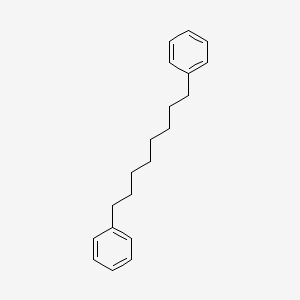
![Methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate](/img/structure/B14681488.png)
